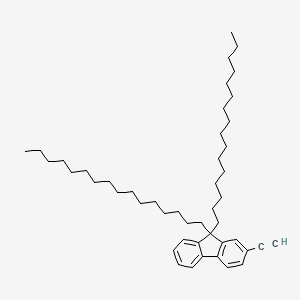

2-Ethynyl-9,9-dihexadecyl-9H-fluorene

Beschreibung

2-Ethynyl-9,9-dihexadecyl-9H-fluorene is a fluorene derivative featuring two hexadecyl (C₁₆H₃₃) chains at the 9th position and an ethynyl (–C≡CH) group at the 2nd position. The hexadecyl substituents enhance solubility in non-polar solvents and improve processability for applications in organic electronics, while the ethynyl group provides a reactive site for further functionalization (e.g., via click chemistry) and modulates electronic properties through conjugation with the fluorene core .

Eigenschaften

CAS-Nummer |

922168-02-3 |

|---|---|

Molekularformel |

C47H74 |

Molekulargewicht |

639.1 g/mol |

IUPAC-Name |

2-ethynyl-9,9-dihexadecylfluorene |

InChI |

InChI=1S/C47H74/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-33-39-47(40-34-30-28-26-24-22-20-18-16-14-12-10-8-5-2)45-36-32-31-35-43(45)44-38-37-42(6-3)41-46(44)47/h3,31-32,35-38,41H,4-5,7-30,33-34,39-40H2,1-2H3 |

InChI-Schlüssel |

FNICTTKXSDTSFW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#C)CCCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Ethinyl-9,9-Dihexadecyl-9H-Fluoren umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit Fluoren als Grundstruktur.

Substitutionsreaktion:

Ethinylierung: Die Ethinylgruppe wird in der 2-Position durch eine Sonogashira-Kupplungsreaktion eingeführt, die die Verwendung von Palladiumkatalysatoren und Kupfer-Kocatalysatoren unter einer inerten Atmosphäre beinhaltet.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Ethinyl-9,9-Dihexadecyl-9H-Fluoren würde ähnliche Synthesewege, jedoch in größerem Maßstab, befolgen. Dies würde die Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung effizienter Reinigungsverfahren wie Säulenchromatographie oder Rekristallisation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Ethinyl-9,9-Dihexadecyl-9H-Fluoren kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Ethinylgruppe kann oxidiert werden, um Carbonylverbindungen zu bilden.

Reduktion: Die Ethinylgruppe kann reduziert werden, um Alkene oder Alkane zu bilden.

Substitution: Der Fluorenkern kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Hydrierungsreaktionen unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator können die Ethinylgruppe reduzieren.

Substitution: Elektrophile Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) können für Substitutionsreaktionen am Fluorenkern verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Bildung von Carbonylverbindungen wie Aldehyden oder Ketonen.

Reduktion: Bildung von Alkenen oder Alkanen.

Substitution: Bildung von halogenierten oder nitrierten Fluorenderivaten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Ethinyl-9,9-Dihexadecyl-9H-Fluoren hängt von seiner Anwendung ab. Beispielsweise werden in der biologischen Bildgebung die Fluoreszenzeigenschaften der Verbindung genutzt, um zelluläre Strukturen zu visualisieren. Die Ethinyl- und Dihexadecylgruppen beeinflussen die Löslichkeit und Wechselwirkung der Verbindung mit biologischen Membranen, wodurch ihre Wirksamkeit als Sonde erhöht wird.

Wirkmechanismus

The mechanism of action of 2-Ethynyl-9,9-dihexadecyl-9H-fluorene depends on its application. For example, in biological imaging, the compound’s fluorescence properties are exploited to visualize cellular structures. The ethynyl and dihexadecyl groups influence the compound’s solubility and interaction with biological membranes, enhancing its effectiveness as a probe.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Fluorene Derivatives

| Compound Name | Substituents (Position) | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| 2-Ethynyl-9,9-dihexadecyl-9H-fluorene | Hexadecyl (9), Ethynyl (2) | Alkyne, Alkyl | C₄₅H₇₀C₂ | ~768.98* | N/A |

| 2,7-Dibromo-9,9-dihexadecyl-9H-fluorene | Hexadecyl (9), Bromo (2,7) | Halogen, Alkyl | C₄₅H₇₂Br₂ | 772.88 | 419568-36-8 |

| 9,9-Dibutyl-9H-fluorene-2-carbonitrile | Butyl (9), Cyano (2) | Nitrile, Alkyl | C₂₂H₂₃N | 289.43 | N/A |

| 9,9-Dioctyl-2,7-bis(dioxaborolan-yl)-9H-fluorene | Octyl (9), Dioxaborolane (2,7) | Boronate Ester, Alkyl | C₄₅H₆₆B₂O₄ | 716.44 | N/A |

| 9,9-Dimethyl-2-nitro-9H-fluorene | Methyl (9), Nitro (2) | Nitro, Alkyl | C₁₅H₁₃NO₂ | 239.27 | 605644-46-0 |

*Estimated based on analogous compounds.

Substituent Effects on Properties

(a) Alkyl Chain Length

- Hexadecyl (C₁₆): Enhances solubility in non-polar solvents (e.g., toluene, hexane) and reduces crystallinity, favoring amorphous film formation in organic photovoltaics (OPV) .

- Octyl (C₈): Balances solubility and molecular packing, often used in semiconducting polymers .

- Butyl (C₄)/Methyl (C₁): Shorter chains reduce solubility but improve thermal stability (e.g., 9,9-Dimethyl-2-nitro-9H-fluorene decomposes at 280°C) .

(b) Functional Group Effects

- Ethynyl (–C≡CH): Facilitates π-conjugation extension, improving charge transport in organic field-effect transistors (OFETs). Also enables click chemistry for polymer grafting .

- Bromo (–Br): Provides sites for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct π-extended systems for OPVs .

- Nitro (–NO₂): Electron-withdrawing group stabilizes LUMO levels, useful in electron-transport layers .

- Cyano (–CN): Enhances electron affinity, making it suitable for blue-light-emitting diodes .

Table 2: Application Comparison

Thermal and Solubility Properties

- 2-Ethynyl-9,9-dihexadecyl-9H-fluorene: Expected to exhibit high solubility in chlorinated solvents (e.g., chloroform) and moderate thermal stability (decomposition >250°C) due to long alkyl chains .

- 9,9-Dimethyl-2-nitro-9H-fluorene: Lower solubility in organic solvents but higher thermal stability (decomposition at 280°C) .

Key Research Findings

Alkyl Chain vs. Electronic Performance: Longer alkyl chains (e.g., hexadecyl) improve processability but may reduce charge carrier mobility due to increased steric hindrance .

Functional Group Versatility: Ethynyl and bromo substituents enable diverse post-synthetic modifications, making these compounds pivotal in designing tailored organic semiconductors .

Trade-offs in Design: Compounds with electron-withdrawing groups (e.g., nitro, cyano) prioritize electron transport, while ethynyl/bromo derivatives focus on hole transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.